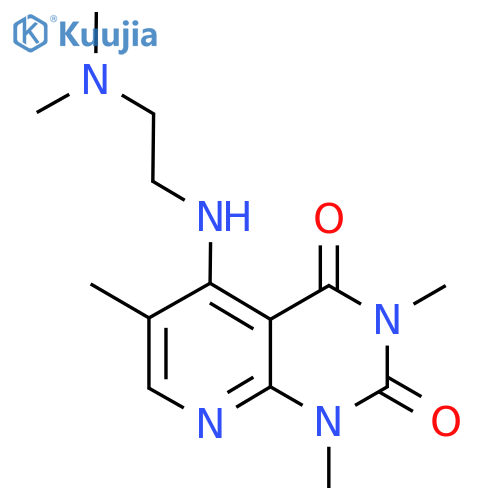Cas no 946202-85-3 (5-{2-(dimethylamino)ethylamino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)
5-{2-(ジメチルアミノ)エチルアミノ}-1,3,6-トリメチル-1H,2H,3H,4H-ピリド[2,3-d]ピリミジン-2,4-ジオンは、ピリドピリミジン骨格を有する複素環化合物です。分子内にジメチルアミノエチルアミノ基を有することで、優れた水溶性と生体適合性を示します。1,3,6位のメチル基導入により分子安定性が向上し、3H,4H-水素化構造が電子密度を最適化しています。この化合物は医薬品中間体としての応用が期待され、特に核酸類似体や酵素阻害剤の開発において重要な構造ユニットとなります。精密な分子設計により、標的タンパク質との高い親和性が可能で、創薬研究における多様な分子修飾の起点として有用です。

946202-85-3 structure
商品名:5-{2-(dimethylamino)ethylamino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione
5-{2-(dimethylamino)ethylamino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- AKOS024649333
- 946202-85-3
- 5-[2-(dimethylamino)ethylamino]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
- 5-((2-(dimethylamino)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- F2455-0061
- 5-{2-(dimethylamino)ethylamino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione
-
- インチ: 1S/C14H21N5O2/c1-9-8-16-12-10(11(9)15-6-7-17(2)3)13(20)19(5)14(21)18(12)4/h8H,6-7H2,1-5H3,(H,15,16)
- InChIKey: AXBPIKMXGFGJEU-UHFFFAOYSA-N
- ほほえんだ: O=C1C2C(=NC=C(C)C=2NCCN(C)C)N(C)C(N1C)=O
計算された属性
- せいみつぶんしりょう: 291.16952493g/mol
- どういたいしつりょう: 291.16952493g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 414
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 68.8Ų
5-{2-(dimethylamino)ethylamino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2455-0061-3mg |
5-{[2-(dimethylamino)ethyl]amino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
946202-85-3 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2455-0061-2mg |
5-{[2-(dimethylamino)ethyl]amino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
946202-85-3 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
| Life Chemicals | F2455-0061-1mg |
5-{[2-(dimethylamino)ethyl]amino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
946202-85-3 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
| Life Chemicals | F2455-0061-2μmol |
5-{[2-(dimethylamino)ethyl]amino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
946202-85-3 | 90%+ | 2μl |
$85.5 | 2023-05-16 |
5-{2-(dimethylamino)ethylamino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione 関連文献
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
946202-85-3 (5-{2-(dimethylamino)ethylamino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione) 関連製品
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
